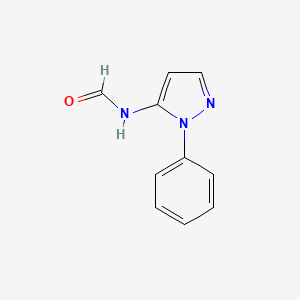
N-(2-phenylpyrazol-3-yl)formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-phenylpyrazol-3-yl)formamide: is an organic compound that features a pyrazole ring substituted with a phenyl group and a formamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-phenylpyrazol-3-yl)formamide typically involves the reaction of 2-phenylpyrazole with formamide under specific conditions. One common method includes the use of formic acid as a formylating agent. The reaction is carried out in the presence of a catalyst, such as sulfonated rice husk ash (RHA-SO3H), which promotes the formylation of the amine group on the pyrazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Catalysts such as sulfated zirconia or hexafluoroisopropanol (HFIP) may be employed to facilitate the reaction .
Analyse Des Réactions Chimiques
Types of Reactions: N-(2-phenylpyrazol-3-yl)formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the formamide group to an amine group.
Substitution: The phenyl group or the formamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted pyrazole derivatives depending on the reagents used
Applications De Recherche Scientifique
Chemistry: N-(2-phenylpyrazol-3-yl)formamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials with specific properties .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It has shown promise in the development of anti-inflammatory, anticancer, and antimicrobial agents. The pyrazole ring is a common motif in many biologically active compounds .
Industry: The compound is used in the production of specialty chemicals and materials. Its derivatives are employed in the manufacture of dyes, pigments, and polymers with unique properties .
Mécanisme D'action
The mechanism of action of N-(2-phenylpyrazol-3-yl)formamide involves its interaction with specific molecular targets. The pyrazole ring can act as a ligand for various enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or interact with G-protein coupled receptors (GPCRs), leading to downstream effects on cellular pathways .
Comparaison Avec Des Composés Similaires
- N-(pyridin-2-yl)formamide
- N-(4-methoxyphenyl)formamide
- N-(4-bromophenyl)formamide
Comparison: N-(2-phenylpyrazol-3-yl)formamide is unique due to the presence of both a phenyl group and a pyrazole ring, which confer specific chemical and biological properties. Compared to other formamides, it exhibits distinct reactivity and potential for diverse applications in medicinal chemistry and materials science .
Propriétés
Formule moléculaire |
C10H9N3O |
|---|---|
Poids moléculaire |
187.20 g/mol |
Nom IUPAC |
N-(2-phenylpyrazol-3-yl)formamide |
InChI |
InChI=1S/C10H9N3O/c14-8-11-10-6-7-12-13(10)9-4-2-1-3-5-9/h1-8H,(H,11,14) |
Clé InChI |
ASJZCIBIVFXUNI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C(=CC=N2)NC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-(4-Piperidin-1-ylpiperidin-1-yl)phenyl]methanamine](/img/structure/B13842716.png)
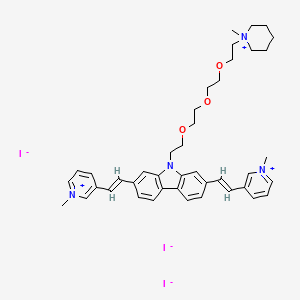

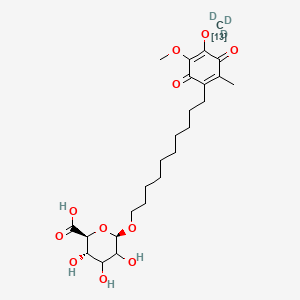
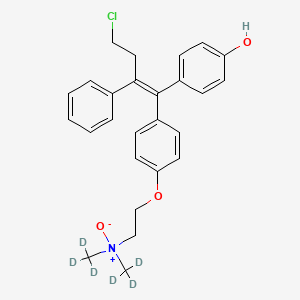
![2-(methoxymethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B13842748.png)
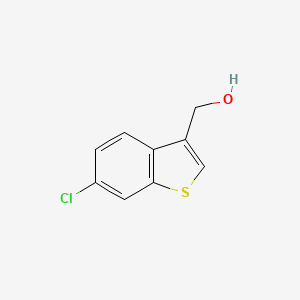
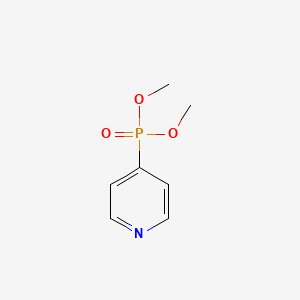



![2-(6-(Pyrazin-2-yl)-1h-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine Hydrochloride](/img/structure/B13842822.png)

